molecular formula C4H7N3O7 B8323971 4,4,4-Trinitro-1-butanol

4,4,4-Trinitro-1-butanol

Cat. No. B8323971
M. Wt: 209.11 g/mol
InChI Key: SLNJEYHCDJTPAU-UHFFFAOYSA-N
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Patent
US04900851

Procedure details

Crude 4,4,4-trinitrobutaldehyde (878 g, 4.24 mol) was dissolved in methanol (1000 ml) and cooled in an ice bath while NaBH4 (130.7 g, 3.44 mol) was added portion-wise. The mixture was stirred at room temperature overnight under a nitrogen purge which removed much of the solvent. The thick suspension was hydrolyzed with 6 N HCl (approx. 41) and the product extracted with CH2Cl2 (3×1000 ml). The extracts were washed with water (1000 ml), saturated NaHCO3 (2×1000 ml), and water (1000 ml). The product solution was dried over anhydrous MgSO4 and concentrated to yield 554 g (63%) of a yellow oil, nD =4735 (19C). The infrared spectrum showed peaks at 3619, 3370, 2950, 2890, 1595, 1305, 1058 and 801 cm-1.
Name
4,4,4-trinitrobutaldehyde
Quantity
878 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
130.7 g
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]([N+:12]([O-:14])=[O:13])([N+:9]([O-:11])=[O:10])[CH2:5][CH2:6][CH:7]=[O:8])([O-:3])=[O:2].[BH4-].[Na+]>CO>[N+:1]([C:4]([N+:9]([O-:11])=[O:10])([N+:12]([O-:14])=[O:13])[CH2:5][CH2:6][CH2:7][OH:8])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
4,4,4-trinitrobutaldehyde
Quantity
878 g
Type
reactant
Smiles
[N+](=O)([O-])C(CCC=O)([N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
1000 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
130.7 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight under a nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portion-wise
CUSTOM
Type
CUSTOM
Details
purge which
CUSTOM
Type
CUSTOM
Details
removed much of the solvent
EXTRACTION
Type
EXTRACTION
Details
the product extracted with CH2Cl2 (3×1000 ml)
WASH
Type
WASH
Details
The extracts were washed with water (1000 ml), saturated NaHCO3 (2×1000 ml), and water (1000 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product solution was dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C(CCCO)([N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 554 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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